(2-Cyclopropylpyrimidin-5-YL)methanamine
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Overview
Description
(2-Cyclopropylpyrimidin-5-YL)methanamine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyrimidin-5-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyrimidine with methanamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylpyrimidin-5-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2-Cyclopropylpyrimidin-5-YL)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Cyclopropylpyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyrimidin-5-YL)methanamine
- (2-Methylpyrimidin-5-YL)methanamine
- (2-Ethylpyrimidin-5-YL)methanamine
Uniqueness
(2-Cyclopropylpyrimidin-5-YL)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2-cyclopropylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3,9H2 |
InChI Key |
MBAQPICCPSFZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CN |
Origin of Product |
United States |
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